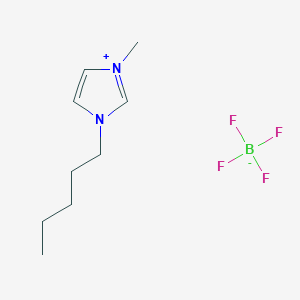

1-Methyl-3-pentylimidazolium tetrafluoroborate

Beschreibung

Eigenschaften

IUPAC Name |

1-methyl-3-pentylimidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.BF4/c1-3-4-5-6-11-8-7-10(2)9-11;2-1(3,4)5/h7-9H,3-6H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIQMBNDCKZATK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCN1C=C[N+](=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244193-49-5 | |

| Record name | 1-Methyl-3-pentylimidazolium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244193-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Imidazolium (B1220033) Tetrafluoroborates

The most common and established method for synthesizing 1-alkyl-3-methylimidazolium tetrafluoroborates is a two-step process. This process begins with the quaternization of an imidazole (B134444) derivative, followed by an anion exchange reaction to introduce the tetrafluoroborate (B81430) anion.

The synthesis typically commences with the N-alkylation of 1-methylimidazole. This reaction is a type of bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom on the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent, such as 1-bromopentane or 1-chloropentane. This step results in the formation of the 1-methyl-3-pentylimidazolium cation paired with a halide anion (e.g., bromide or chloride).

The second crucial step is the anion exchange, or metathesis, where the initial halide anion is replaced by the desired tetrafluoroborate (BF4-) anion. rsc.org This is typically achieved by reacting the intermediate halide salt with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF4) or silver tetrafluoroborate (AgBF4). rsc.orgrsdjournal.org The choice of the salt depends on the solubility of the resulting byproduct. For instance, when using NaBF4, the byproduct sodium halide is often precipitated or extracted. The driving force for this reaction is often the formation of an insoluble salt that can be easily removed from the reaction mixture. rsdjournal.org The completeness of this anion exchange is critical for the purity of the final ionic liquid and is often verified using a qualitative test with silver nitrate (B79036) to check for residual halide ions. rsc.org

Conventional laboratory synthesis involves heating the reactants, 1-methylimidazole and the corresponding pentyl halide, often with a solvent, for an extended period. The reaction to form the intermediate, 1-methyl-3-pentylimidazolium halide, can be carried out by refluxing the mixture for several hours. cwejournal.org

Filtration: To remove the precipitated inorganic salt (e.g., NaCl or NaBr). chemicalbook.com

Solvent Removal: The solvent is evaporated under reduced pressure. rsc.orgresearchgate.net

Extraction: The resulting crude ionic liquid is often dissolved in a solvent like dichloromethane and washed with water to remove any remaining inorganic salts or impurities. orgsyn.org

Drying: The final product is dried under high vacuum to remove any residual water or organic solvents. rsc.orgresearchgate.net

This conventional method, while effective, can be time-consuming and may require significant amounts of organic solvents for the reaction and purification steps.

Advanced Synthesis Strategies

To overcome the limitations of conventional methods, advanced synthesis strategies have been developed. These focus on improving reaction efficiency, reducing reaction times, and minimizing environmental impact.

Microwave-assisted synthesis has emerged as a highly efficient alternative to conventional heating for the preparation of imidazolium-based ionic liquids. mdpi.combiotechjournal.in Microwave irradiation can significantly accelerate the rate of the alkylation reaction, drastically reducing the reaction time from hours to minutes. rsc.org This rapid heating is more uniform and can lead to higher yields and product purity. biotechjournal.in

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours to days cwejournal.orgchemicalbook.com | Minutes rsc.org |

| Energy Consumption | Higher | Lower |

| Solvent Use | Often required researchgate.net | Can be solvent-free biotechjournal.in |

| Yield | Variable | Often higher mdpi.com |

The synthesis of ionic liquids, often touted as "green solvents," is increasingly scrutinized through the lens of the 12 principles of green chemistry. mudring.orgsciepub.com While their low volatility is a key advantage, the synthesis process itself can involve hazardous substances and generate waste. acs.org

Applying green chemistry principles to the synthesis of 1-Methyl-3-pentylimidazolium tetrafluoroborate involves several considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The two-step synthesis has a good atom economy, but the formation of a salt byproduct in the anion exchange step is a consideration.

Use of Safer Solvents: Minimizing or replacing volatile organic compounds (VOCs) used during reaction and purification with more benign alternatives like water or acetone (B3395972), or eliminating them entirely. chemicalbook.compharmacyjournal.in

Energy Efficiency: Employing methods like microwave-assisted synthesis reduces energy consumption compared to prolonged heating in conventional methods. sciepub.com

Waste Prevention: The primary waste stream is the inorganic salt from the anion exchange step. Developing methods for its recovery or reuse is a key green objective. acs.org

By integrating these principles, the synthesis of ionic liquids can be made more sustainable and environmentally friendly, aligning the production of these compounds with their application as green solvents. rsc.org

Advanced Spectroscopic and Mechanistic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the structure and dynamics of ionic liquids at the molecular level. It provides detailed information on cation-anion interactions, particularly hydrogen bonding, and allows for the quantification of molecular motion through diffusion coefficient measurements.

In 1-alkyl-3-methylimidazolium-based ionic liquids, the protons on the imidazolium (B1220033) ring, especially the one at the C2 position (between the two nitrogen atoms), are known to be acidic and act as hydrogen-bond donors to the anion. researchgate.net ¹H NMR spectroscopy is highly sensitive to the chemical environment of these protons, and their chemical shifts provide direct evidence of hydrogen bonding interactions with the tetrafluoroborate (B81430) ([BF4]⁻) anion.

Research has shown that the chemical shift of the C2-H proton is a reliable indicator of the strength and nature of the cation-anion interaction. researchgate.net The formation of a C2-H···F hydrogen bond between the imidazolium cation and the tetrafluoroborate anion leads to a downfield shift of the C2-H proton resonance. researchgate.netncku.edu.tw The magnitude of this shift correlates with the proximity and strength of the interaction. Studies on related imidazolium tetrafluoroborate systems have demonstrated that the anion is preferentially located near the C2 position of the imidazolium ring. researchgate.net However, an equilibrium exists, with other conformations where the anion is closer to the C4-H and C5-H positions also contributing to the observed spectra. researchgate.net Analysis of ¹³C dipole-dipole relaxation rates can further confirm the formation of these hydrogen bonds. researchgate.net

The dynamics of these hydrogen bonds are also accessible through NMR. The observed chemical shifts are a time-average of the different positions the anion occupies around the cation. Temperature-dependent NMR studies can reveal changes in these dynamic equilibria. For instance, in the related 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate, temperature changes were shown to influence the nature of the diffusing species, transitioning from discrete ion pairs to individual ions at higher temperatures, a process intrinsically linked to the dynamics of the hydrogen bonding network. researchgate.netncku.edu.tw

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Imidazolium Protons in the Presence of [BF₄]⁻ Anion Note: Data is illustrative and based on trends observed in similar 1-alkyl-3-methylimidazolium tetrafluoroborate systems. Exact values for the pentyl derivative may vary.

| Proton | Typical Chemical Shift (ppm) | Key Interaction Probed |

| C2-H | > 8.5 | Primary hydrogen bonding site with the [BF₄]⁻ anion. |

| C4-H / C5-H | 7.0 - 8.0 | Secondary hydrogen bonding sites. |

| N-CH₃ | ~ 3.9 | Less sensitive to direct hydrogen bonding. |

| N-CH₂-(CH₂)₃CH₃ | ~ 4.2 | Affected by conformational changes and proximity to the anion. |

Pulsed-Field Gradient (PFG) NMR is the preeminent technique for measuring the self-diffusion coefficients (D) of individual ions in an ionic liquid, providing fundamental insights into the transport properties of the medium. acs.org By applying magnetic field gradients, PFG-NMR can distinguish the motion of different nuclei, allowing for the simultaneous determination of the diffusion coefficients for the [C5mim]⁺ cation (via ¹H NMR) and the [BF4]⁻ anion (via ¹⁹F NMR).

Studies on a range of 1-alkyl-3-methylimidazolium ionic liquids have established that the diffusion of both cations and anions is a complex process influenced by factors such as temperature, viscosity, and ion pairing. researchgate.net The temperature dependence of the self-diffusion coefficients typically follows the Arrhenius or Vogel-Fulcher-Tammann (VFT) equations, reflecting the thermally activated nature of the diffusion process. researchgate.net

Table 2: Illustrative Self-Diffusion Coefficients (D) for Ions in 1-Alkyl-3-methylimidazolium Tetrafluoroborate Systems at Room Temperature Note: These values are representative and compiled from studies on similar ionic liquids. The specific values for [C5mim][BF4] would depend on its viscosity and temperature.

| Ion | Nucleus Probed | Typical Self-Diffusion Coefficient (D) at ~298 K (m²/s) |

| [Cₙmim]⁺ | ¹H | 1 x 10⁻¹¹ to 5 x 10⁻¹¹ |

| [BF₄]⁻ | ¹⁹F | 1 x 10⁻¹¹ to 4 x 10⁻¹¹ |

Neutron Scattering Methodologies for Structural and Dynamic Insights

Neutron scattering techniques are uniquely suited for studying the structure and dynamics of hydrogen-containing materials like ionic liquids over a wide range of length and time scales.

Quasielastic Neutron Scattering (QENS) is a powerful tool for investigating stochastic motions in materials, such as translational and rotational diffusion, on the picosecond to nanosecond timescale. psi.ch Due to the large incoherent scattering cross-section of hydrogen, QENS experiments on protonated ionic liquids are particularly sensitive to the dynamics of the cation. mdpi.comresearchgate.net

QENS studies on 1-alkyl-3-methylimidazolium-based ionic liquids have revealed a complex dynamical landscape. aip.org Typically, at least three distinct dynamical processes are identified:

Fast Localized Motion (~1 ps): Attributed to the reorientation of the terminal methyl group and movements within the pentyl chain. aip.org

Slower Localized Motion (~10 ps): Associated with librational or restricted rotational movements of the entire imidazolium ring. aip.org

Many ionic liquids, particularly those with sufficiently long alkyl chains (typically butyl or longer), exhibit nanoscale structural heterogeneity. nih.gov This arises from the segregation of the nonpolar alkyl chains into domains that are distinct from the charged, polar network formed by the imidazolium rings and the anions. Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are the primary techniques used to probe these nanoscale structures. nih.govrsc.org

These scattering techniques typically reveal a characteristic "pre-peak" or "low-Q" peak in the scattering profile, which is a signature of correlations on a length scale larger than that of the individual ions. nih.govresearchgate.net The position of this peak is related to the size of the segregated domains. For the 1-alkyl-3-methylimidazolium family, as the alkyl chain length increases, this pre-peak shifts to lower Q values (corresponding to larger distances), indicating that the nonpolar domains are growing in size. nih.govnih.gov The presence of a pentyl chain in [C5mim][BF4] is expected to induce such nanoscale segregation. This organization is often described as a bicontinuous microemulsion-like structure, with interpenetrating polar and nonpolar networks. nih.gov

Table 3: Effect of Cation Alkyl Chain Length on Nanoscale Domain Size in 1-Alkyl-3-methylimidazolium Ionic Liquids Note: Data is based on trends observed from SAXS/SANS studies on related ionic liquid series.

| Cation Alkyl Chain | Nanoscale Organization | Typical Low-Q Peak Position (Å⁻¹) | Corresponding Correlation Length (d ≈ 2π/Q) (Å) |

| Ethyl (C2) | Weak to no segregation | Not typically observed | - |

| Butyl (C4) | Segregation into polar/nonpolar domains | ~0.4 - 0.5 | ~12 - 16 |

| Pentyl (C5) | Expected segregation | ~0.35 - 0.45 (Estimated) | ~14 - 18 (Estimated) |

| Octyl (C8) | Well-defined segregation | ~0.3 - 0.4 | ~16 - 21 |

Vibrational Spectroscopy (FT-IR) for Intermolecular Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy is a sensitive probe of molecular vibrations and, by extension, the intermolecular forces that perturb them, such as hydrogen bonding. nih.gov In [C5mim][BF4], specific vibrational modes of both the cation and the anion can be monitored to gain insight into their interactions.

The C-H stretching modes of the imidazolium ring, found in the 3000–3200 cm⁻¹ region, are particularly sensitive to hydrogen bonding. researchgate.net The C2-H stretching frequency often shows a red shift (shift to lower wavenumber) upon stronger interaction with the anion, indicating a weakening of the C-H bond as it engages in hydrogen bonding. researchgate.net Out-of-plane bending modes of the C-H groups (700–950 cm⁻¹) are also characteristic and shift depending on the strength of the cation-anion interaction. nih.govacs.org

The vibrations of the [BF4]⁻ anion are also informative. The B-F stretching mode, a strong and broad absorption typically observed around 1000–1100 cm⁻¹, is sensitive to the local environment. nih.govacs.org In a perfectly tetrahedral symmetry, this mode would be a single peak. However, due to interactions with the cation, this symmetry is often broken, leading to a splitting of the peak into multiple components. researchgate.net The extent of this splitting can be correlated with the degree of specific interaction between the anion and cation. Furthermore, low-frequency (far-infrared) spectroscopy can directly probe the intermolecular vibrational modes corresponding to the cation-anion stretching motion, providing a direct measure of the interaction strength. nih.gov

Table 4: Key FT-IR Vibrational Modes in [C₅mim][BF₄] for Probing Intermolecular Interactions

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Feature | Interpretation |

| Imidazolium C-H Stretching | 3000 - 3200 | Shift in peak position and broadening | Strength of C-H···F hydrogen bonds. |

| Imidazolium C-H Out-of-Plane Bending | 700 - 950 | Shift in peak position | Changes in the local environment of the imidazolium ring. |

| [BF₄]⁻ B-F Stretching | 1000 - 1100 | Peak splitting and broadening | Local symmetry breaking due to specific cation-anion interactions. |

| Cation-Anion Intermolecular Vibration | 50 - 150 | Broad absorption | Direct measure of the hydrogen bond stretching frequency. |

Advanced Mass Spectrometry for Vapor Phase Analysis and Decomposition Mechanisms

Advanced mass spectrometry techniques, particularly those coupled with methods like Knudsen effusion, have been instrumental in elucidating the complex vapor phase composition and thermal decomposition pathways of imidazolium-based ionic liquids. While direct studies on 1-methyl-3-pentylimidazolium tetrafluoroborate are not extensively documented in publicly available literature, comprehensive investigations into its close structural analog, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIm][BF₄]), provide significant insights that are largely applicable due to the homologous nature of the alkyl chain.

Vapor phase analysis of imidazolium tetrafluoroborate ionic liquids reveals a complex mixture of species, the composition of which is highly dependent on the experimental conditions. nih.govresearchgate.netnih.gov Under equilibrium conditions, such as those within a Knudsen cell, the vapor phase is predominantly composed of decomposition products. nih.govresearchgate.netnih.gov Conversely, under Langmuir conditions (open surface evaporation), there is a greater tendency for the ionic liquid to evaporate as neutral ion pairs. nih.govresearchgate.net

The composition of the saturated vapor over 1-butyl-3-methylimidazolium tetrafluoroborate has been shown to consist of several key components. nih.govresearchgate.netnih.gov These include the neutral ion pairs ([BMIm]⁺[BF₄]⁻), as well as various decomposition products. nih.govresearchgate.netnih.gov The primary decomposition route is believed to involve the formation of an N-heterocyclic carbene, specifically imidazole-2-ylidene, along with hydrogen fluoride (B91410) (HF). nih.govresearchgate.net Other identified decomposition products include 1-methylimidazole, 1-butene, and boron trifluoride (BF₃). nih.govresearchgate.netnih.gov The relative proportions of these vapor species are also temperature-dependent; as the temperature increases, the fraction of neutral ion pairs decreases relative to the decomposition products. nih.govresearchgate.netnih.gov For instance, in the temperature range of 450 K to 510 K, the ratio of neutral ion pairs to decomposition products for [BMIm][BF₄] was observed to decrease by approximately a factor of three. nih.govresearchgate.netnih.gov

Gas chromatography-mass spectrometry (GC-MS) has been employed to identify the degradation intermediates of similar 1-alkyl-3-methylimidazolium tetrafluoroborate compounds in aqueous solutions. nih.gov These studies suggest that the degradation pathway can involve the oxidation or sulfurization of the imidazolium ring, followed by ring-opening to form N-alkyl and N-methyl formamides. nih.gov Further degradation of these intermediates can lead to the formation of alkyl chain fatty acids and nitrate (B79036) ions. nih.gov

Table 1: Vapor Phase Composition and Decomposition Products of 1-Butyl-3-methylimidazolium Tetrafluoroborate

| Species Type | Chemical Name / Formula | Role / Formation Pathway |

|---|---|---|

| Neutral Ion Pair | [BMIm]⁺[BF₄]⁻ | Congruent evaporation product |

| Decomposition Product | Imidazole-2-ylidene | Formed via cation-anion interaction |

| Decomposition Product | Hydrogen Fluoride (HF) | Co-product with imidazole-2-ylidene |

| Decomposition Product | 1-Methylimidazole | Product of a secondary decomposition route |

| Decomposition Product | 1-Butene | Co-product with 1-methylimidazole |

| Decomposition Product | Boron Trifluoride (BF₃) | Anion decomposition product |

Application of Atomic Force Microscopy (AFM) in Morphological Studies

Atomic Force Microscopy (AFM) is a powerful high-resolution scanning probe technique used to investigate the surface morphology and nanomechanical properties of materials. In the context of ionic liquids like this compound, AFM is employed to study their influence on the morphology of various substrates and biological systems, as well as to probe the interfacial structure of the ionic liquid itself.

Studies on related imidazolium-based ionic liquids have demonstrated their significant impact on the aggregation and morphology of proteins. For example, AFM has been used to visualize the effect of 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF₄]) on the formation of lysozyme (B549824) amyloid fibrils. nih.govmdpi.com These studies revealed that the presence of the ionic liquid can accelerate fibrillization and influence the morphology of the resulting fibrils. nih.govmdpi.com AFM imaging allows for the detailed characterization of fibril height, structure, and the number of intertwining protofilaments, showing that different ionic liquids can lead to a higher variability in fibril morphology. nih.govmdpi.com The sample for such AFM analysis is typically prepared by adsorbing a diluted solution onto a freshly cleaved mica surface. nih.govmdpi.com

Furthermore, AFM is applied to investigate the nanoscale organization of ionic liquids at solid-liquid interfaces. These studies provide insights into the formation of layered structures, or solvation layers, near a charged surface. The structure of these interfacial layers is influenced by factors such as the chemical nature of the ions, the substrate, and the presence of impurities like water. mdpi.com For 1-alkyl-3-methylimidazolium cations, the nonpolar alkyl tails tend to aggregate due to van der Waals forces, influencing the orientation and packing of the ions at the interface. mdpi.com

Table 2: Applications of AFM in the Study of Imidazolium-Based Ionic Liquids

| Application Area | System Studied | Key Findings from AFM |

|---|---|---|

| Biomolecular Aggregation | Lysozyme fibrils with [EMIM][BF₄] | ILs accelerate fibrillization and influence fibril morphology (e.g., height, polymorphism). nih.govmdpi.com |

| Cell Biology | Cancer cells with imidazolium ILs | ILs induce changes in cell rigidity and surface morphology by interacting with the cell membrane. nih.gov |

| Interfacial Structuring | Imidazolium ILs on surfaces like mica | Reveals the formation of distinct ion layers at the solid-liquid interface. mdpi.com |

Intermolecular Interactions and Solution Phase Phenomena

Elucidation of Solvation Characteristics

Specific studies dedicated to the solvation characteristics of 1-Methyl-3-pentylimidazolium tetrafluoroborate (B81430) are not present in the reviewed literature. Research on similar ionic liquids indicates that their solvating properties are governed by a combination of electrostatic, hydrogen bonding, and van der Waals interactions, which are influenced by the alkyl chain length of the cation. However, without direct experimental or computational data for the pentyl derivative, a detailed elucidation is not possible.

Analysis of Hydrogen Bonding Interactions and Their Influence on Reactivity

Direct analysis of hydrogen bonding in 1-Methyl-3-pentylimidazolium tetrafluoroborate is not available. However, studies on related compounds like 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate ([EMIM][BF₄]) and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) have provided insights into the primary interactions. ncku.edu.twresearchgate.netnih.gov In these imidazolium-based ionic liquids, the most significant hydrogen bond forms between the most acidic proton on the imidazolium (B1220033) ring (at the C2 position) and the fluorine atoms of the tetrafluoroborate anion (C2H···F). ncku.edu.twresearchgate.net This interaction is known to influence the liquid's viscosity, thermal properties, and its behavior as a solvent. ncku.edu.tw While it is highly probable that this C2H···F hydrogen bond is also the dominant directional interaction in this compound, specific studies confirming this and quantifying its influence on reactivity are lacking.

Calorimetric Investigations of Enthalpy of Solution and Hydration Phenomena

No direct calorimetric measurements for the enthalpy of solution of this compound in water or other solvents were found. Research conducted on 1-butyl-3-methylimidazolium tetrafluoroborate ([C₄mim]BF₄) and 1-octyl-3-methylimidazolium tetrafluoroborate ([C₈mim]BF₄) has been used to determine the contribution of a single methylene (B1212753) group (–CH₂–) to the standard enthalpy of solution for this homologous series. nist.govacs.org From these studies, the increment for the enthalpy of solution per methylene group was calculated, allowing for the estimation of values for other alkyl chain lengths. nist.govacs.orgnist.gov Based on this group additivity approach, a calculated, rather than an experimentally measured, value for this compound could be derived. For instance, the standard-state enthalpy of solution for [C₄mim]BF₄ in water at 298 K was reported as 15.02 kJ·mol⁻¹. nist.gov

Interactions with Biomolecules and Their Conformational Implications

There is a lack of published research investigating the interactions between this compound and biomolecules.

No studies were found that examine the effect of this compound on the folding or aggregation of proteins. Research on 1-ethyl-3-methylimidazolium tetrafluoroborate has shown that it can decrease the thermal stability of the protein lysozyme (B549824) and significantly accelerate its aggregation into amyloid fibrils in a dose-dependent manner. nih.govnih.gov The effect is attributed to specific interactions between the ionic liquid's ions and the protein surface. nih.gov It is unknown if the pentyl derivative would exhibit similar behavior.

There is no available information regarding the specific impact of this compound on the stability and structure of biomolecules. Studies on other members of the 1-alkyl-3-methylimidazolium tetrafluoroborate family have shown that the effects are highly dependent on the alkyl chain length. researchgate.net For example, interactions with bovine serum albumin (BSA) were found to be dependent on the hydrophobicity imparted by the cation's alkyl chain, but this study did not include the pentyl derivative. researchgate.net

Electrochemical Performance and Transport Phenomena

Investigations of Ionic Conductivity and Electrochemical Stability

The ionic conductivity of neat [MPI][BF₄] is a key performance metric. Studies show that its conductivity is highly dependent on temperature, following the Vogel-Tamman-Fulcher (VTF) equation, which is characteristic of systems where ion transport is closely linked to the viscosity of the medium. electrochemsci.org As temperature increases, viscosity decreases, facilitating greater ionic mobility and thus higher conductivity. electrochemsci.org

Thermogravimetric analysis indicates that the compound possesses high thermal stability, with decomposition commencing at approximately 400°C. This robustness at elevated temperatures is a crucial attribute for electrolytes intended for use in devices that may operate under demanding thermal conditions.

Below is a data table summarizing the ionic conductivity of neat [MPI][BF₄] at various temperatures.

| Temperature (°C) | Ionic Conductivity (mS/cm) |

|---|---|

| 25.0 | 1.41 |

| 30.1 | 1.66 |

| 40.3 | 2.34 |

| 50.2 | 3.16 |

| 60.1 | 4.16 |

| 70.3 | 5.39 |

| 80.2 | 6.74 |

Characterization of Ion Transport Processes

To fully comprehend the electrochemical performance of [MPI][BF₄], it is essential to characterize the movement of the individual ions, the 1-methyl-3-pentylimidazolium cation ([MPI]⁺) and the tetrafluoroborate (B81430) anion ([BF₄]⁻).

Pulsed Field Gradient Nuclear Magnetic Resonance (PFG-NMR) is a powerful, non-invasive technique used to measure the self-diffusion coefficients of individual ionic species within an electrolyte. electrochemsci.org This analysis provides direct insight into the translational motion of the cation and anion. For neat [MPI][BF₄], PFG-NMR studies reveal that the self-diffusion coefficients of both the [MPI]⁺ cation and the [BF₄]⁻ anion increase with temperature, which is consistent with the behavior of viscosity and ionic conductivity. electrochemsci.org

The following table presents the self-diffusion coefficients for the cation and anion in neat [MPI][BF₄] across a range of temperatures.

| Temperature (°C) | Dcation (10-11 m²/s) | Danion (10-11 m²/s) |

|---|---|---|

| 25.0 | 1.83 | 1.97 |

| 30.1 | 2.21 | 2.38 |

| 40.3 | 3.19 | 3.45 |

| 50.2 | 4.44 | 4.79 |

| 60.1 | 5.95 | 6.41 |

| 70.3 | 7.83 | 8.41 |

| 80.2 | 9.90 | 10.60 |

Molar conductivity (Λ) is a measure of an electrolyte's conductivity on a per-mole basis, and its relationship with viscosity is often evaluated using the Walden rule. For [MPI][BF₄], the molar conductivity also follows the VTF equation, reinforcing the understanding that ion transport is governed by the viscous flow of the medium. electrochemsci.org Analysis of the Walden plot (a graph of log(Λ) versus log(1/η), where η is viscosity) helps to classify the ionicity of the liquid. electrochemsci.org

The molar conductivity of neat [MPI][BF₄] as a function of temperature is detailed in the table below.

| Temperature (°C) | Molar Conductivity (S cm²/mol) |

|---|---|

| 25.0 | 0.28 |

| 30.1 | 0.33 |

| 40.3 | 0.47 |

| 50.2 | 0.64 |

| 60.1 | 0.85 |

| 70.3 | 1.10 |

| 80.2 | 1.38 |

Role as Electrolytes in Advanced Electrochemical Systems

The intrinsic properties of [MPI][BF₄] make it a candidate for various electrochemical applications. However, the extent of its practical investigation and implementation varies across different technologies.

Electrochemical double-layer capacitors (EDLCs), or supercapacitors, are high-power energy storage devices that rely on the formation of an electrical double layer at the electrode-electrolyte interface. Ionic liquids are promising electrolytes for EDLCs due to their wide electrochemical windows and high ionic concentrations. While the broader class of imidazolium (B1220033) tetrafluoroborate salts has been investigated for this purpose, detailed fundamental studies focusing specifically on the performance of 1-Methyl-3-pentylimidazolium tetrafluoroborate as the primary electrolyte in EDLCs are not extensively covered in the surveyed scientific literature.

Ionic liquids can serve as media for electrocatalytic reactions, influencing reaction rates and selectivity through their unique solvent properties and interactions with catalysts and reactants. Research has explored the use of [MPI][BF₄] as a recyclable medium for certain organic syntheses, such as the preparation of 2-substituted benzimidazoles. researchgate.net However, specific studies detailing its role in modulating performance within an electrocatalytic system, where the ionic liquid is an active component in the design of the catalytic medium, are not prominently featured in the available research literature.

Electrochemical Generation of Reactive Species within Ionic Liquid Media

The electrochemical properties of this compound, and similar 1,3-dialkylimidazolium tetrafluoroborate ionic liquids, allow for their active participation in electrochemical reactions, not merely as inert solvents or supporting electrolytes. Both the imidazolium cation and the tetrafluoroborate anion can be electrochemically transformed to generate various reactive species. This section details the electrochemical processes leading to the in-situ generation of these species.

Due to their wide electrochemical window, imidazolium-based ionic liquids are frequently utilized in organic electrochemistry. nih.gov The anodic and cathodic limits of the electrochemical window define the potential range within which the ionic liquid is stable and does not undergo oxidation or reduction. Beyond these limits, the ionic liquid itself begins to decompose, generating reactive species.

Anodic Generation of Reactive Species

At sufficiently high positive potentials, the tetrafluoroborate anion ([BF₄]⁻) of the ionic liquid undergoes oxidation. This process has been shown to efficiently generate boron trifluoride (BF₃), a powerful Lewis acid. nih.govresearchgate.net The electrogeneration of BF₃ from the [BF₄]⁻ anion provides a safer and more controlled method for introducing this reactive species into a reaction system compared to using its commercially available, hazardous forms like BF₃ diethyl etherate. nih.gov

The electrochemically generated BF₃ remains strongly bound within the ionic liquid medium and can be effectively used to catalyze a variety of classical Lewis acid-catalyzed reactions. researchgate.net This in-situ generation avoids the need for external catalysts for certain reactions, streamlining the synthetic process.

Cathodic Generation of Reactive Species

At the cathodic limit, the 1-methyl-3-pentylimidazolium cation can undergo reduction. The electrochemical reduction of imidazolium cations is a known route for the generation of N-heterocyclic carbenes (NHCs). nih.gov This process typically involves the reduction of the C2 carbon of the imidazolium ring. NHCs are highly reactive species that are widely used as organocatalysts and as ligands for transition-metal catalysts in a multitude of synthetic applications. nih.gov The in-situ electrochemical generation of NHCs from the ionic liquid itself offers a convenient method for their use in catalytic systems.

Beyond carbene formation, the degradation of the imidazolium cation can occur through various pathways, including redox reactions that attack the imidazolium ring. nih.gov These degradation pathways can produce a range of reactive intermediates and final products. For instance, studies on the degradation of similar imidazolium ILs have shown that the imidazolium ring can be oxidized, leading to ring-opening and the formation of species like N-alkyl formamides. nih.gov

The following table summarizes the primary reactive species generated from the electrochemical transformation of the components of a 1-alkyl-3-methylimidazolium tetrafluoroborate ionic liquid.

| Electrochemical Process | Ionic Liquid Component | Generated Reactive Species | Significance |

| Anodic Oxidation | Tetrafluoroborate Anion ([BF₄]⁻) | Boron Trifluoride (BF₃) | Powerful Lewis acid for catalysis. nih.govresearchgate.net |

| Cathodic Reduction | Imidazolium Cation | N-Heterocyclic Carbene (NHC) | Widely used as an organocatalyst and ligand. nih.gov |

| Cathodic Reduction / Degradation | Imidazolium Cation | Imidazolium Free Radicals | Intermediates in functionalization and degradation pathways. researchgate.net |

| Oxidative Degradation | Imidazolium Cation | Oxidized Ring Intermediates | Precursors to ring-opening and formation of smaller organic molecules. nih.gov |

In addition to the generation of species from the ionic liquid itself, the medium can support the electrochemical generation of reactive species from other substrates. For example, the electrochemical reduction of CO₂ is a significant area of research where imidazolium-based ionic liquids have been employed. In these systems, the ionic liquid can actively participate in the reaction, for instance, by forming a complex with CO₂ that facilitates its reduction to carbon monoxide (CO). rsc.org

The following table details research findings on the electrochemical generation of reactive species in systems utilizing 1-alkyl-3-methylimidazolium tetrafluoroborate ionic liquids.

| Reaction | Ionic Liquid | Electrode | Generated Species | Key Finding |

| Anodic Oxidation | 1-Butyl-3-methylimidazolium tetrafluoroborate | Not specified | Boron Trifluoride (BF₃) | Efficiently generates BF₃ from the [BF₄]⁻ anion for use in Lewis acid-catalyzed reactions. researchgate.net |

| Cathodic Reduction | 1-Butyl-3-methylimidazolium tetrafluoroborate | Not specified | Dimerized and dealkylated imidazolium products | Reduction of the imidazolium cation leads to the formation of a carbene, which then undergoes further reactions. researchgate.net |

| CO₂ Reduction | 1-Ethyl-3-methylimidazolium (B1214524) tetrafluoroborate | Not specified | [EMIM–COOH]⁻ complex | The ionic liquid acts as a catalyst, forming a complex with CO₂ to facilitate its reduction to CO. rsc.org |

| Degradation | 1-Alkyl-3-methylimidazolium tetrafluoroborate | Zero-Valent Zinc/Activated Carbon | Oxidized and ring-opened imidazole (B134444) derivatives | The imidazolium ring is attacked by oxidant radicals, leading to degradation into smaller molecules like N-alkyl formamides. nih.gov |

The ability to electrochemically generate reactive species directly from this compound or within it as a medium underscores its versatile role in modern electrochemistry and catalysis.

Catalytic Applications and Organic Transformation Media

Role as Reaction Media in Diverse Organic Synthesis

1-Methyl-3-pentylimidazolium tetrafluoroborate (B81430), like other ionic liquids in its class, is recognized for its potential as a "green" solvent alternative to volatile organic compounds (VOCs). Its negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make it an attractive medium for various organic transformations.

The unique solvent properties of ionic liquids can significantly influence the kinetics and selectivity of chemical reactions. The polarity and coordinating ability of the imidazolium (B1220033) cation and the tetrafluoroborate anion can stabilize transition states and reactive intermediates, thereby accelerating reaction rates. For instance, in reactions involving polar substrates or intermediates, the ionic environment can lead to enhanced reactivity compared to conventional non-polar organic solvents.

The selectivity of a reaction, be it chemo-, regio-, or stereoselectivity, can also be tuned by the choice of the ionic liquid. While specific data for the pentyl derivative is scarce, studies on related imidazolium tetrafluoroborates have shown that the nature of the cation and anion can influence the reaction pathway. For example, in certain reactions, the use of an ionic liquid can favor the formation of one isomer over another.

A key advantage of ionic liquids is the ability to tune their physicochemical properties by modifying the structure of the cation and anion. For 1-Methyl-3-pentylimidazolium tetrafluoroborate, the pentyl group on the imidazolium ring imparts a certain degree of lipophilicity compared to its shorter-chain counterparts. This tunability allows for the optimization of solvent properties, such as viscosity, polarity, and miscibility with other solvents or reactants, to suit a specific reaction's needs. This can be crucial for optimizing reaction conditions to achieve higher yields and selectivities.

Strategies for Catalyst Design and Immobilization in Imidazolium Tetrafluoroborate Systems

The effective use of catalysts in ionic liquids often involves strategies to enhance their stability, activity, and recyclability.

To simplify catalyst separation and reuse, significant research has focused on the development of heterogeneous catalytic systems in ionic liquids. This can be achieved by immobilizing a homogeneous catalyst onto a solid support, such as silica (B1680970) or a polymer. The resulting heterogeneous catalyst can then be easily separated from the reaction mixture, which remains in the ionic liquid phase. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the practical benefits of heterogeneous catalysis (ease of separation).

Another strategy involves the use of a biphasic system, where the catalyst is dissolved in the ionic liquid and the reactants and products are in a separate, immiscible phase. This allows for the straightforward separation of the product while retaining the catalyst in the ionic liquid for subsequent reaction cycles.

Specific Organic Reactions Facilitated by this compound

Hydrogenation Reactions: The solubility of hydrogen and various hydrogenation catalysts in ionic liquids makes them suitable media for these reactions.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, have been extensively studied in ionic liquids, often with enhanced catalyst stability and recyclability.

Esterification: Acidic ionic liquids can themselves act as catalysts for esterification reactions, providing a dual role as both solvent and catalyst.

Alkylation: Friedel-Crafts alkylation is another area where ionic liquids have been explored as both catalysts and reaction media.

It is important to reiterate that the direct application and efficacy of this compound in these specific reactions would require dedicated experimental investigation. The subtle differences in properties arising from the pentyl chain could lead to unique catalytic performance compared to other alkyl derivatives.

Debromination Reactions

This compound, denoted as [pmIm]BF4, has been identified as a highly effective medium for the debromination of α-bromoketones. rsc.orgucl.ac.uk A key feature of this application is the ability to control the selectivity of the reaction through the duration of microwave irradiation. This allows for the selective transformation of gem-α-dibromoketones into either the corresponding monobromo ketones or the fully debrominated ketones. ucl.ac.uk

The scope of this ionic liquid's utility extends to the dehalogenation of α-monobromo- and α-monoiodoketones. It is noteworthy that corresponding chloroketones remain inert under these conditions, highlighting the chemoselectivity of the process. Furthermore, activated vic-bromoacetates are efficiently converted into their corresponding (E)-alkenes. rsc.org A significant advantage of this methodology is that it obviates the need for traditional organic solvents, metallic catalysts, or conventional reducing agents. rsc.orgucl.ac.uk The reaction proceeds efficiently in the ionic liquid, which acts as both the solvent and promoter of the reaction.

Table 1: Selective Debromination of α,α-Dibromoketones using [pmIm]BF4 under Microwave Irradiation

| Substrate | Product | Reaction Time | Selectivity |

|---|---|---|---|

| α,α-Dibromoketone | Monobromoketone | Short | High |

| α,α-Dibromoketone | Debromoketone | Long | High |

This table illustrates the time-dependent selectivity of the debromination reaction.

Alkyne Hydration Processes

Currently, there is a lack of specific research data detailing the application of this compound as a medium or catalyst for alkyne hydration processes in the available scientific literature.

Multi-Component Organic Reactions

In the realm of multi-component reactions, this compound has proven to be a valuable and recyclable medium for the synthesis of 2-substituted benzimidazoles. This is achieved through a one-pot reaction involving o-phenylenediamine (B120857) and various aromatic aldehydes. The reaction proceeds efficiently at room temperature and in the open air, eliminating the need for volatile and hazardous organic solvents.

A comparative study has revealed the significant influence of the alkyl substituent on the imidazolium cation on the outcome of the reaction. The pentyl group in [pmIm]BF4, for instance, can lead to different efficiencies and selectivities compared to other alkyl substituents. The recyclability of the ionic liquid adds to the sustainability of this synthetic protocol.

Table 2: Synthesis of 2-Aryl Benzimidazoles in [pmIm]BF4

| Aldehyde | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | 2-Phenylbenzimidazole | High |

| p-Tolualdehyde | 2-(p-Tolyl)benzimidazole | High |

| p-Anisaldehyde | 2-(p-Methoxyphenyl)benzimidazole | High |

This table showcases the yields for the synthesis of various 2-aryl benzimidazoles in [pmIm]BF4 at room temperature.

Synergistic Effects with Non-Conventional Energy Sources (e.g., Microwave Irradiation)

The application of this compound is notably enhanced when used in conjunction with non-conventional energy sources such as microwave irradiation. ucl.ac.uk This synergy is prominently demonstrated in the debromination of α-bromoketones. Microwave heating provides rapid and uniform heating of the ionic liquid medium, which can lead to significantly reduced reaction times and improved reaction efficiency compared to conventional heating methods. ucl.ac.uk

The ability of the ionic liquid to efficiently absorb microwave energy and convert it into thermal energy is a key factor in this synergistic effect. This localized heating can enhance the reaction rates and, as seen in the debromination reactions, can also be a tool to control the selectivity of the chemical transformation by precise control of the reaction time. ucl.ac.uk This combination of an environmentally benign solvent and an energy-efficient heating method represents a significant advancement in green chemistry.

Advanced Materials Science Applications

Utilization as Electrolytes for Material Electrodeposition

Imidazolium-based ionic liquids are effective media for the electrodeposition of metals and alloys, offering an alternative to traditional aqueous and organic electrolytes. Their wide electrochemical windows and ability to dissolve a variety of metal salts enable the deposition of materials that are otherwise difficult to obtain.

The use of imidazolium (B1220033) ionic liquids as electrolytes allows for significant control over the morphology and particle size of electrodeposited films. For instance, in the electrodeposition of iron from 1-ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate (B1224126), the process was found to be diffusion-controlled. nih.gov This controlled deposition process can yield nano-sized particles. nih.gov Research has shown that while deposition directly from the ionic liquid can be hindered by ion crowding at the electrode surface, using the IL within reverse microemulsion systems can achieve compact films composed of spherical nanoparticles with diameters in the range of 30–50 nm. nih.gov Similarly, the electrodeposition of aluminum has been successfully carried out in 1-ethyl-3-methylimidazolium tetrachloroaluminate, resulting in the formation of metallic Al films on substrates. osti.govmdpi.com The composition of the ionic liquid electrolyte and the deposition parameters are critical in controlling the final properties of the deposited material. osti.gov

Table 1: Electrodeposition of Metals in Imidazolium-Based Ionic Liquids

| Deposited Metal | Ionic Liquid Medium | Key Finding | Resulting Morphology | Source |

|---|---|---|---|---|

| Iron (Fe) | 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ([C₂mim]CF₃SO₃) | The electrochemical reduction of Fe²⁺ is an irreversible, diffusion-controlled process. | Nano-sized particles (crystallite size of 28.4 nm for the (211) plane). | nih.gov |

| Iron (Fe) | [C₂mim]CF₃SO₃-based Reverse Microemulsion | Compact deposition is achievable in the microemulsion system. | Spherical particles of 30–40 nm in diameter. | nih.gov |

| Aluminum (Al) | 1-ethyl-3-methylimidazolium tetrachloroaluminate ([EMIm]AlCl₄) with AlCl₃ | [Al₂Cl₇]⁻ was identified as the active species for Al deposition. | Metallic Al film successfully deposited on glassy carbon electrodes. | osti.gov |

Beyond simple metal films, these ionic liquids facilitate the synthesis of various functional materials. Their role as a non-volatile and stable electrolyte medium is crucial for creating materials with specific electrochemical, magnetic, or catalytic properties. The ability to fine-tune the composition of the ionic liquid by altering the cation or anion allows for the targeted synthesis of materials with desired functionalities. The electrodeposition process within these ILs can be adapted to produce alloys, composite coatings, and nanostructures that are not readily accessible through conventional electroplating methods.

Application in Nanocomposite Materials Development

The integration of 1-alkyl-3-methylimidazolium tetrafluoroborate (B81430) into nanocomposites is a key area of research, where the ionic liquid can act as a templating agent or as a functional component of the final material.

In the synthesis of porous materials via sol-gel methods, 1-alkyl-3-methylimidazolium tetrafluoroborate can function as a pore-templating agent. ionike.comnih.gov During the sol-gel process, which involves the transition of a system from a liquid "sol" into a solid "gel" phase, the ionic liquid molecules form aggregates that act as a template around which the inorganic framework (e.g., silica) forms. nih.gov Subsequent removal of the ionic liquid leaves behind a porous structure.

Research using 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) as a template for silica (B1680970) gels has shown that the properties of the resulting mesoporous material are heavily influenced by the ionic liquid. ionike.com Specifically, the use of tetrafluoroborate-based ILs leads to materials with larger pore sizes (5–12 nm) and higher thermal stability compared to those templated with other ILs. ionike.com The concentration of the IL in the reaction system can be varied to tune the pore size of the final silica gel. ionike.com The resulting materials are typically amorphous with a disordered, wormhole-like pore structure. ionike.com

Table 2: Properties of Mesoporous Silica Gel Templated with 1-alkyl-3-methylimidazolium tetrafluoroborate

| Property | Value Range | Influencing Factor | Source |

|---|---|---|---|

| Pore Diameter | 3–12 nm | Anion and cation of the IL; IL concentration. | ionike.com |

| Pore Volume | 0.4–1.3 cm³/g | Variations in IL type and content. | ionike.com |

| BET Surface Area | 300–800 m²/g | Variations in IL type and content. | ionike.com |

| Thermal Stability | Higher with tetrafluoroborate anions | Type of IL anion. | ionike.com |

Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate have been successfully integrated into sensing materials, particularly for the detection of volatile organic compounds (VOCs). nih.govmdpi.com When coated onto a transducer, such as a Quartz Crystal Microbalance (QCM), the ionic liquid film serves as a selective absorption layer. nih.govmdpi.com The high solubility of certain gas molecules in the ionic liquid is the basis for the sensing mechanism. For example, a [BMIM][BF₄] film has been reported as a highly selective sensing material for acetone (B3395972), a biomarker for diabetes found in breath. nih.govmdpi.com This integration creates a sensor that can operate at room temperature with good sensitivity and selectivity.

Research into Selective Sensing Mechanisms (e.g., Quartz Crystal Microbalance Sensors)

The mechanism behind the selective sensing capabilities of ionic liquid-coated QCM sensors has been a subject of detailed research. A QCM is a mass-sensitive device that measures a change in frequency of a quartz crystal resonator. mdpi.com When a thin film of an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate is applied to the QCM's surface, it can selectively interact with and absorb target analyte molecules from the gas phase. nih.govmdpi.com

The sensing mechanism is based on the physical properties of the ionic liquid film changing upon absorption of the analyte. nih.govmdpi.com For instance, when acetone dissolves into the [BMIM][BF₄] film, it causes a decrease in the film's viscosity and density. nih.govmdpi.com This change in the viscoelastic properties of the film leads to a positive frequency shift in the QCM, which is proportional to the concentration of the analyte. nih.govmdpi.com This technology has been used to create sensors for acetone with a linear detection range from 7.05 to 750 parts per million by volume (ppmv) and a limit of detection of 5.0 ppmv. nih.govmdpi.com A key advantage of these sensors is their anti-interference ability against other common VOCs, demonstrating their high selectivity. nih.govmdpi.com

Table 3: Performance of a [BMIM][BF₄]-Modified QCM Sensor for Acetone Detection

| Performance Metric | Value | Source |

|---|---|---|

| Analyte | Acetone | nih.govmdpi.com |

| Linear Range | 7.05 to 750 ppmv | nih.govmdpi.com |

| Sensitivity | 3.49 Hz/ppmv | nih.govmdpi.com |

| Limit of Detection | 5.0 ppmv | nih.govmdpi.com |

| Sensing Mechanism | Decrease in film viscosity and density upon solubilization of acetone, causing a positive frequency shift. | nih.govmdpi.com |

Referenced Compounds

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are essential for elucidating the fundamental molecular and electronic properties of 1-methyl-3-pentylimidazolium tetrafluoroborate (B81430). These first-principles calculations provide detailed information about the geometries of the individual ions and the nature of the interactions within an ion pair.

Studies on analogous 1-alkyl-3-methylimidazolium tetrafluoroborate compounds utilize methods like Density Functional Theory (DFT) and ab initio calculations (such as G3MP2 theory) to determine optimized geometries, interaction energies, and electronic properties. nih.govrsc.org For the [C5MIM]⁺ cation, calculations reveal the non-planar structure of the imidazolium (B1220033) ring and the conformational flexibility of the pentyl chain. The electronic structure is characterized by the delocalization of the positive charge across the imidazolium ring, with the highest charge density often localized on the acidic protons, particularly the one at the C2 position.

For the [BF₄]⁻ anion, calculations confirm its tetrahedral geometry. When forming an ion pair, [C5MIM][BF4], quantum chemical methods are used to explore the potential energy surface and identify the most stable conformers. nih.gov These calculations show that the anion preferentially positions itself above the imidazolium ring, interacting with the acidic ring protons via hydrogen bonds. arxiv.org The interaction energy between the cation and anion is a key parameter derived from these calculations, providing a measure of the stability of the ion pair in the gas phase. rsc.org Theoretical calculations on similar systems, such as 1-butyl-3-methylimidazolium tetrafluoroborate, have employed functionals like CAM-B3LYP with basis sets such as aug-cc-pVTZ to accurately model these interactions. nih.gov

Table 1: Representative Quantum Chemical Calculation Methods for Imidazolium-based Ionic Liquids

| Method | Basis Set | Typical Properties Calculated |

|---|---|---|

| Density Functional Theory (DFT) | 6-311++G(d,p), aug-cc-pVTZ | Optimized geometries, vibrational frequencies, interaction energies, partial atomic charges |

| Møller-Plesset perturbation theory (MP2) | 6-31G(d), cc-pVTZ | High-accuracy interaction energies, electron correlation effects |

Molecular Dynamics Simulations for Nanoscale Behavior

Molecular Dynamics (MD) simulations are employed to study the collective behavior and dynamics of large ensembles of 1-methyl-3-pentylimidazolium and tetrafluoroborate ions, providing a bridge between the molecular and macroscopic scales. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of atomic positions. Both all-atom and united-atom models have been developed for imidazolium-based ionic liquids. nih.gov

MD simulations have revealed that 1-alkyl-3-methylimidazolium ionic liquids, including [C5MIM][BF4], exhibit significant nanoscale heterogeneity. nih.gov The pentyl chains of the cations tend to aggregate, forming nonpolar nanodomains within the more polar network of imidazolium rings and anions. This segregation into polar and nonpolar domains is a hallmark of many ionic liquids with sufficiently long alkyl chains and influences their macroscopic properties, such as viscosity and solvent capabilities.

Simulations of the liquid-vapor interface show that the ions are not randomly oriented. The alkyl chains of the cations tend to point towards the vacuum or nonpolar phase, while the charged imidazolium rings orient towards the bulk liquid. nih.gov This ordering at the interface gives rise to unique surface properties. researchgate.net Furthermore, MD simulations are used to calculate transport properties like self-diffusion coefficients and ionic conductivity. Studies on similar ionic liquids have shown that the diffusion of the cation is often slower than that of the anion, despite its smaller size, which is attributed to the strong interactions and structural organization within the liquid. nih.gov

Application of Thermodynamic and Transport Theories

In dilute aqueous solutions, the behavior of 1-methyl-3-pentylimidazolium tetrafluoroborate can be described by theories developed for electrolytes. The Debye-Hückel theory provides a model for the activity coefficients of ions in solution by considering the electrostatic interactions between an ion and its surrounding ionic atmosphere. While ionic liquids are salts, their complex structure and potential for non-electrostatic interactions mean the Debye-Hückel limiting law is typically only valid at very low concentrations. ua.pt It serves as a theoretical baseline to which experimental data for properties like apparent molar volume and compressibility are compared to assess the extent of ion-ion interactions and ion-solvent interactions. ua.pt Deviations from this limiting law at higher concentrations indicate the importance of other effects, such as hydrophobic hydration of the pentyl group and specific ion-ion associations. ua.pt

For describing the thermodynamic properties of aqueous solutions of this compound over a wider concentration range, Pitzer's electrolyte solution theory is more suitable. This semi-empirical model extends the Debye-Hückel theory by including additional terms that account for short-range interactions between ions.

A study specifically on aqueous solutions of this compound (abbreviated as PMIBF4) measured densities at various temperatures and concentrations. From these measurements, apparent molar volumes were calculated. The data were then analyzed using the Pitzer-Simonson (PS) theory and the Pitzer-Simonson-Clegg (PSC) theory to model the volumetric properties of the solutions. These models provide a framework for accurately representing the thermodynamic behavior of the ionic liquid in water, which is crucial for process design and applications where the ionic liquid is used in an aqueous environment.

The transport properties of this compound, particularly its viscosity (η), exhibit a strong dependence on temperature (T). This behavior does not typically follow a simple Arrhenius law. Instead, the Vogel-Tammann-Fulcher (VTF) equation is widely and successfully used to describe the temperature dependence of viscosity and other transport properties in ionic liquids and other glass-forming liquids. nist.govresearchgate.net

The VTF equation is given by: η = η₀ exp(B / (T - T₀))

Where η₀ is a pre-exponential factor, B is a parameter related to the activation energy, and T₀ is the Vogel temperature or ideal glass transition temperature, at which the viscosity is predicted to diverge. This equation effectively captures the non-Arrhenius behavior characteristic of these systems, where the apparent activation energy for flow increases as the temperature decreases. nist.gov The parameters obtained by fitting experimental viscosity data to the VTF equation provide valuable insights into the fragility of the liquid, which relates to how rapidly its dynamics slow down upon cooling toward the glass transition.

Table 2: Typical VTF Equation Parameters for Imidazolium-based Ionic Liquids

| Parameter | Description |

|---|---|

| η₀ | Pre-exponential factor (related to viscosity at infinite temperature) |

| B | A constant related to the activation barrier (in Kelvin) |

Predictive Modeling using Machine Learning and Neural Networks

In recent years, machine learning (ML) and artificial neural networks (ANNs) have emerged as powerful tools for predicting the physicochemical properties of ionic liquids, including this compound. Given the vast number of potential cation-anion combinations, synthesizing and experimentally characterizing every possible ionic liquid is impractical. Predictive modeling offers a rapid and cost-effective alternative.

These models are trained on large datasets of experimentally determined properties of various ionic liquids. The inputs to the model are typically descriptors of the molecular structure of the cation and anion, such as their chemical formula, functional groups, or quantum chemically calculated parameters. The model then learns the complex, nonlinear relationships between these structural features and a target property, such as viscosity, density, melting point, or toxicity.

For a specific compound like this compound, a trained ML or ANN model could predict its properties without the need for direct measurement, provided that its structural descriptors fall within the domain of the training data. These predictive approaches are becoming increasingly important for the rational design of "task-specific" ionic liquids, allowing for the in-silico screening of candidates with desired property profiles before committing to their synthesis and experimental characterization.

Q & A

Advanced Research Question

- Temperature Control : Measurements must be performed in thermostated baths (±0.01 °C) to avoid viscosity artifacts.

- Sample Handling : Pre-dry the ionic liquid under vacuum (24–48 hrs) to eliminate moisture, which drastically alters conductivity.

- Calibration : Use standard fluids (e.g., Milli-Q water) for viscometers and KCl solutions for conductivity cells.

- Shear Rate Effects : Employ rotational viscometers with controlled shear rates to account for non-Newtonian behavior.

- Data Interpretation : Fit conductivity (κ) and viscosity (η) to Vogel-Fulcher-Tammann equations to model temperature dependence .

How does water content affect the structural and dynamic properties of this compound?

Advanced Research Question

Water disrupts ionic associations, lowering viscosity (e.g., ~59 cP at 25°C for anhydrous vs. ~30 cP at 10% H₂O) but increasing conductivity due to enhanced ion mobility. MD simulations reveal water molecules preferentially cluster around BF₄⁻ anions, weakening cation-anion interactions. Experimental designs should use controlled humidity chambers and in-situ techniques like quasi-elastic neutron scattering (QENS) to track diffusion coefficients. Note that >20% water may phase-separate the ionic liquid .

What strategies resolve contradictions in reported solubility parameters or thermodynamic data across studies?

Advanced Research Question

Contradictions often stem from:

- Purity Variability : Cross-validate with independent methods (e.g., NMR and ion chromatography).

- Experimental Conditions : Standardize temperature (±0.1 K), pressure, and moisture levels.

- Data Normalization : Use mole fraction or mass fraction consistently.

- Reference Standards : Compare against benchmark systems (e.g., [BMIM][BF₄]) with well-established data.

- Meta-Analysis : Apply the IUPAC Solubility Data Series guidelines to evaluate error margins and reproducibility .

What safety protocols are essential when handling this ionic liquid in electrochemical applications?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Waste Disposal : Neutralize with activated carbon or ion-exchange resins before disposal.

- Toxicity Data : Acute oral toxicity (H302) and aquatic chronic toxicity (H411) require spill containment and avoidance of sewer discharge .

How can molecular dynamics simulations enhance understanding of its behavior in multi-component systems?

Advanced Research Question

MD simulations using force fields like OPLS-AA or CHARMM can:

- Model Interactions : Quantify hydrogen bonding lifetimes between cations, anions, and co-solvents (e.g., water).

- Predict Transport Properties : Self-diffusion coefficients derived from mean-square displacement (MSD) plots correlate with experimental conductivity.

- Structural Analysis : Radial distribution functions (RDFs) reveal anion-cation coordination numbers and clustering patterns. Validate simulations against experimental X-ray/neutron scattering data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.